An In-depth Technical Guide to the Synthesis and Purification of Neohesperidin Dihydrochalcone-d3
An In-depth Technical Guide to the Synthesis and Purification of Neohesperidin Dihydrochalcone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Neohesperidin (B1678168) Dihydrochalcone-d3 (NHDC-d3), an isotopically labeled analog of the intense sweetener Neohesperidin Dihydrochalcone (B1670589). This document details a proposed synthetic pathway for the deuterated molecule, outlines established purification protocols for the unlabeled compound, presents quantitative data in a clear tabular format, and includes detailed experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate key processes and pathways.
Introduction
Neohesperidin Dihydrochalcone (NHDC) is a semi-synthetic sweetener and flavor enhancer derived from citrus flavonoids.[1] Its deuterated analog, Neohesperidin Dihydrochalcone-d3 (NHDC-d3), serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification. The introduction of a stable isotope label allows for precise differentiation from the endogenous compound. This guide focuses on the chemical synthesis and subsequent purification of NHDC-d3.
Synthesis of Neohesperidin Dihydrochalcone-d3: A Proposed Pathway
The proposed synthesis commences with the methylation of hesperetin (B1673127), a flavonoid precursor, using a deuterated methylating agent, followed by glycosylation to form deuterated neohesperidin, and subsequent hydrogenation to yield the final product.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for Neohesperidin Dihydrochalcone-d3.
Experimental Protocol: Proposed Synthesis of Neohesperidin Dihydrochalcone-d3
Step 1: Deuteromethylation of Hesperetin
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Dissolve hesperetin in a suitable aprotic solvent such as acetone (B3395972) or DMF.
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Add a weak base, for example, potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group.
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Introduce a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, filter the reaction mixture to remove the base and evaporate the solvent under reduced pressure.
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Purify the resulting hesperetin-d3 (hesperetin with a trideuteromethyl ether group) using column chromatography.
Step 2: Glycosylation to form Neohesperidin-d3
This step involves the enzymatic or chemical coupling of a protected rhamno-glucosyl donor to the hesperetin-d3 acceptor. A potential method involves a biotransformation process using engineered plant cells.[2]
Step 3: Catalytic Hydrogenation to Neohesperidin Dihydrochalcone-d3
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Dissolve the synthesized neohesperidin-d3 in an aqueous solution of sodium hydroxide (B78521) (e.g., 2 N NaOH).
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Add a hydrogenation catalyst, such as Raney nickel, to the solution.
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Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure for approximately 15 hours.
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Monitor the reaction for the uptake of hydrogen.
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After the reaction is complete, filter the solution to remove the catalyst.
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Cool the filtrate in an ice bath and carefully adjust the pH to 6 with hydrochloric acid.
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Allow the product to crystallize in a refrigerator for 48 hours.
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Collect the white precipitate of Neohesperidin Dihydrochalcone-d3 by suction filtration, wash with cold water, and dry under high vacuum.
Purification of Neohesperidin Dihydrochalcone
The purification of NHDC and its deuterated analog is critical to remove unreacted starting materials, byproducts, and catalyst residues. The following methods are commonly employed for the purification of flavonoids and are applicable to NHDC.
Purification Workflow
Caption: General purification workflow for Neohesperidin Dihydrochalcone.
Data on Purification of Flavonoids
The following tables summarize quantitative data for common purification techniques for flavonoids, which are applicable to NHDC.
Table 1: Macroporous Resin Chromatography for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity Improvement (fold) | Reference |
| AB-8 | 18.30 | 70.87 | 4.76 | [3] |
| D4020 | Not specified | >80 | ~1.5 | [4] |
| XAD-7HP | ~58.8% (adsorption yield) | ~49.0% (desorption yield) | Not specified | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) for NHDC Analysis
| Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
| XB-C18 (150 mm x 4.6 mm, 5 µm) | Methanol/Water (gradient) | Diode Array Detector (DAD) | 0.02 mg/kg | [6] |
| C18 | Acetonitrile (B52724)/0.1% Formic Acid (gradient) | UV | 2.84 µg/mL | [7] |
Experimental Protocols for Purification
3.3.1. Macroporous Resin Chromatography
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Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8, D4020, or XAD-7HP) based on its adsorption and desorption characteristics for the target compound.[3][4][5] Pre-treat the resin by washing sequentially with ethanol (B145695) and water to remove any impurities.
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Sample Loading: Dissolve the crude NHDC in an appropriate solvent and load it onto the equilibrated resin column at a controlled flow rate.
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Washing: Wash the column with deionized water or a low concentration of ethanol to remove unbound impurities.
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Elution: Elute the adsorbed NHDC from the resin using a gradient of increasing ethanol concentration in water (e.g., 20% to 80% ethanol).
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Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified NHDC.
3.3.2. Recrystallization
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Solvent Selection: Choose a suitable solvent system for recrystallization. A mixed solvent system, such as petroleum ether and methanol, has been reported for NHDC.[8]
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Dissolution: Dissolve the partially purified NHDC in a minimum amount of the hot solvent.
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Cooling and Crystallization: Slowly cool the solution to allow for the formation of crystals.
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Crystal Collection: Collect the crystals by filtration.
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Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC can be employed as a final polishing step.
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Column and Mobile Phase: Use a suitable preparative C18 column and an optimized mobile phase, such as a gradient of acetonitrile and water with a small amount of formic or phosphoric acid.[9]
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Sample Injection: Inject a concentrated solution of the recrystallized NHDC onto the column.
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Fraction Collection: Collect the eluent corresponding to the NHDC peak.
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Solvent Evaporation: Remove the solvent from the collected fraction to yield the highly purified product.
Biological Context: Relevant Signaling Pathway
Neohesperidin Dihydrochalcone has been shown to exert biological effects by modulating cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. NHDC has been reported to inhibit this pathway, which may contribute to its observed effects on lipid accumulation.[10][11]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Neohesperidin Dihydrochalcone.
Another relevant pathway is the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. NHDC has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[11]
Caption: Inhibition of the NF-κB signaling pathway by Neohesperidin Dihydrochalcone.
References
- 1. Neohesperidin dihydrochalcone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104211737A - Neosperidin dihydrochalcone crystal and preparation method thereof - Google Patents [patents.google.com]
- 9. Separation of Neohesperidin dihydrochalcone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro | MDPI [mdpi.com]
- 11. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
